molecular formula C15H12O2 B8496160 3-Flavanone CAS No. 20760-17-2

3-Flavanone

Cat. No. B8496160
Key on ui cas rn: 20760-17-2
M. Wt: 224.25 g/mol
InChI Key: CVYNTXBILWATKN-UHFFFAOYSA-N
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Patent
US07109236B2

Procedure details

To a hazy suspension of Dess Martin periodinane (1 g, 2.295 mmol) in dry methylene chloride (10 mL) was added a solution of trans 3-flavanol 6 (0.8 g, 1.53 mmol) in methylene chloride (10 mL) at room temperature. The resulting purple solution was stirred at room temperature for 4 h, after which it was poured into a saturated solution of sodium bicarbonate (60 mL) containing 7 equivalents of sodium thiosulfate (16.06 mmol, 3.98 g) and stirred for 10 minutes. The resulting brown solution was extracted with methylene chloride and the organic layer washed with water and brine, and dried (MgSO4). The filtered solution was then evaporated to afford the crude 3-flavanone 7, which was purified by flash chromatography, using hexanes: ethyl acetate (95:5 to 8:2) to afford 0.432 g (53%) of pure product as a thick, colorless oil. TLC: hexanes: methylene chloride: ethyl acetate (3:1:1): Rf=0.39; 1H NMR (300 MHz, CDCl3): δ 3.60 (dd, 2H, 4-Hα and β), 3.79 (s, 6H, OCH3), 3.82 (s, 3H, OCH3), 5.02 (s, 2H, OCH2Ph), 5.04 (s, 2H, OCH2Ph), 5.29 (s, 1H, 2-H), 6.32 and 6.41 (2d, 2H, 6, 8-Ar—H), 6.58 (s, 2H, 2′,6′-Ar—H), 7.37–7.40 (m, 10H, Ar—H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
3.98 g
Type
reactant
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[O:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:26][C@@H:25]([OH:33])[C@@H:24]1[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)Cl>[O:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:26][C:25](=[O:33])[CH:24]1[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
O1[C@H]([C@@H](CC2=CC=CC=C12)O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
sodium thiosulfate
Quantity
3.98 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting purple solution was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The resulting brown solution was extracted with methylene chloride
WASH
Type
WASH
Details
the organic layer washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The filtered solution was then evaporated
CUSTOM
Type
CUSTOM
Details
to afford the crude 3-flavanone 7, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C(C(CC2=CC=CC=C12)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.432 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 125.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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